(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide
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Overview
Description
(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide is a chemical compound that belongs to the class of acrylamides It features a pyridine ring attached to an acrylamide moiety, with methoxy and methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide can be achieved through the vinylation of pyridylcarboxamides. A convenient method involves the use of vinyltrimethoxysilane in the presence of copper(II) acetate and tetrabutylammonium fluoride. The reaction is typically carried out in solvents such as DMF, dioxane, or methylene chloride, leading to the formation of N-vinyl-4-pyridylcarboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study its effects on various biological systems and pathways.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act as a Michael acceptor, participating in Michael addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-Vinyl-4-pyridylcarboxamide: This compound is similar in structure and can be synthesized using similar methods.
Trans-3-(3-pyridyl)acrylic acid: Another related compound with a pyridine ring and an acrylic acid moiety.
N-n-propyl-α-fluoroacrylamide: A compound with similar acrylamide functionality but different substituents.
Uniqueness
(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12(14-2)10(13)6-5-9-4-3-7-11-8-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZJYOLHABKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CN=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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